molecular formula C10H14BrClN2O2S B13060681 1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride

1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B13060681
M. Wt: 341.65 g/mol
InChI Key: IDQNGWHEYSOBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride is a sulfonamide-substituted piperazine derivative characterized by a 4-bromophenyl group attached to the sulfonyl moiety. Its molecular structure confers unique electronic and steric properties, influencing its pharmacological and chemical behavior. Piperazine derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS)-related effects .

Properties

Molecular Formula

C10H14BrClN2O2S

Molecular Weight

341.65 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C10H13BrN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

IDQNGWHEYSOBDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromobenzenesulfonyl Chloride

While this intermediate is often commercially available, it can be synthesized by chlorosulfonation of 4-bromobenzene:

  • Reaction: 4-bromobenzene reacts with chlorosulfonic acid (ClSO3H) under controlled temperature to yield 4-bromobenzenesulfonyl chloride.
  • Conditions: Typically performed at 0–50 °C to control reaction rate and avoid over-chlorosulfonation.
  • Isolation: The sulfonyl chloride is isolated by distillation or crystallization.

Sulfonylation of Piperazine

  • Reactants: 4-bromobenzenesulfonyl chloride and piperazine.
  • Solvent: Dichloromethane or other inert organic solvents such as tetrahydrofuran (THF).
  • Base: Triethylamine or other organic bases are used to neutralize the hydrochloric acid generated during the reaction.
  • Temperature: Typically carried out at 0–25 °C to minimize side reactions.
  • Procedure: The sulfonyl chloride is added dropwise to a stirred solution of piperazine and base in the solvent. After completion, the reaction mixture is washed and purified.
  • Purification: The crude product is purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

  • The free base 1-[(4-bromophenyl)sulfonyl]piperazine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
  • The salt is isolated by filtration and drying.

Supporting Synthetic Routes and Analogous Methods

Analogous Sulfonyl Piperazine Preparation

A similar compound, 1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride, is prepared by reacting 2-fluorobenzenesulfonyl chloride with piperazine in the presence of triethylamine in dichloromethane at room temperature, followed by purification and conversion to the hydrochloride salt. This route is straightforward and scalable, indicating a reliable method for the 4-bromo analog as well.

Preparation of 1-(4-Bromophenyl)piperidine Intermediate

The synthesis of 1-(4-bromophenyl)piperidine, a related compound, involves:

  • Reaction of bromobenzene with piperidine in sulfolane solvent using potassium tert-butoxide as base at elevated temperatures (150–180 °C) to form N-phenylpiperidine.
  • Subsequent bromination with N-bromosuccinimide in the presence of a catalyst to introduce the bromine at the para position.

This method demonstrates the feasibility of introducing the 4-bromophenyl moiety onto nitrogen-containing heterocycles, supporting the synthetic accessibility of 4-bromophenyl sulfonyl derivatives.

Summary Table of Preparation Steps

Step Reactants/Conditions Description Yield/Notes
1 4-Bromobenzene + Chlorosulfonic acid Chlorosulfonation to 4-bromobenzenesulfonyl chloride Controlled temp 0–50 °C, isolation by distillation
2 4-Bromobenzenesulfonyl chloride + Piperazine + Triethylamine in DCM Sulfonylation reaction at 0–25 °C Mild conditions, high purity product expected
3 Free base + HCl in ethanol or ethyl acetate Formation of hydrochloride salt Improves stability, easy isolation

Research Findings and Analysis

  • Reaction Conditions: The sulfonylation step is typically mild and efficient, occurring at or near room temperature with organic bases to scavenge HCl, minimizing side reactions.
  • Purity and Yield: Purification by recrystallization or chromatography yields high-purity products suitable for pharmaceutical applications.
  • Scalability: The described methods are amenable to scale-up, as demonstrated by similar sulfonyl piperazine derivatives prepared industrially.
  • Safety and Handling: Use of chlorosulfonic acid and sulfonyl chlorides requires careful handling due to corrosivity; reaction conditions are designed to minimize hazards.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of 1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride derivatives in combating diabetes. A series of chalcone-sulfonyl piperazine hybrids were synthesized and evaluated for their inhibitory activity against alpha-glucosidase and alpha-amylase enzymes, which are crucial in carbohydrate metabolism. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values demonstrating potent activity against these enzymes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized various acylsulfonylpiperazine derivatives, including this compound, and assessed their efficacy against prostate cancer cell lines. The results showed that these compounds could induce growth arrest in cancer cells, suggesting their potential as therapeutic agents for cancer treatment .

Case Study on Antidiabetic Hybrids

In one study, researchers synthesized a series of chalcone-sulfonyl piperazine hybrids and tested their biological activities. Among these, one derivative exhibited an IC50 value of 0.31 μM against alpha-glucosidase, indicating its potential as a lead compound for developing new antidiabetic drugs .

Anticancer Mechanism Investigation

Another investigation focused on the anticancer mechanism of this compound derivatives. The study revealed that these compounds could inhibit cell proliferation by inducing apoptosis in specific cancer cell lines, thus highlighting their therapeutic potential in oncology .

Summary Table of Biological Activities

Biological ActivityCompound DerivativeIC50 Value (μM)Reference
Alpha-glucosidase Inhibition5k0.31 ± 0.01
Alpha-amylase Inhibition5k4.51 ± 1.15
Prostate Cancer Growth ArrestCompound AN/A

Comparison with Similar Compounds

Substituent Position and Electronic Effects:

  • Para vs. Meta Halogens : The target compound’s para-bromo substituent likely enhances receptor binding stability compared to meta-substituted analogs like m-CPP, which exhibit stronger serotonergic activity .
  • Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl groups improve metabolic stability and solubility, as seen in losulazine () and vardenafil (), whereas non-sulfonylated phenylpiperazines (e.g., m-CPP) show CNS effects .

Pharmacological and Functional Comparisons

Anticancer Activity:

The target compound belongs to a class of acylsulfonylpiperazines synthesized for anticancer evaluation. In contrast, losulazine (4-fluorophenylsulfonyl) lacks direct anticancer activity but demonstrates peripheral norepinephrine depletion without sympathetic side effects .

Antimicrobial Activity:

Piperazines with 4-chlorophenyl or 4-methylphenyl groups (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) show moderate to high antibacterial activity against S. aureus and P. aeruginosa . The bromine atom in the target compound may offer broader-spectrum activity due to increased electrophilicity, though this requires experimental validation.

CNS and Serotonergic Effects:

Meta-substituted phenylpiperazines like m-CPP and TFMPP (3-trifluoromethylphenyl) are potent 5-HT1B/1C agonists, reducing locomotor activity in rats . Para-substituted analogs (e.g., 4-fluorophenylpiperazine) are less potent in CNS modulation, suggesting the target compound’s para-bromo group may prioritize non-CNS applications .

Biological Activity

1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrN2O2SC_{10}H_{13}BrN_2O_2S and a molecular weight of 305.19 g/mol. The compound features a piperazine ring substituted with a sulfonyl group and a bromophenyl moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

Structure 1 4 Bromophenyl sulfonyl piperazine\text{Structure }\text{1 4 Bromophenyl sulfonyl piperazine}

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-[(4-Bromophenyl)sulfonyl]piperazine, as anticancer agents. A series of sulfonylpiperazine derivatives were synthesized and evaluated for their antiproliferative effects against human prostate cancer cell lines, notably C4-2. Some compounds exhibited significant growth inhibition, indicating their potential as therapeutic agents against hormone-refractory prostate cancer (HRPC) .

Table 1: Antiproliferative Activity of Piperazine Derivatives Against C4-2 Cells

Compound IDIC50 (µM)Mechanism of Action
4i5.2Cell cycle arrest
4k3.8Apoptosis induction
4m6.0Inhibition of angiogenesis
4p7.5Modulation of androgen receptor signaling

Antimicrobial Activity

Piperazine derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain piperazine compounds exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting their potential utility in treating bacterial infections .

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound IDTarget BacteriaMIC (µg/mL)
Compound AS. aureus12.5
Compound BE. coli10
Compound CPseudomonas aeruginosa15

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the sulfonyl group significantly influence the biological activity of these compounds. For instance, the introduction of halogen substituents on the phenyl ring enhances the anticancer efficacy by increasing lipophilicity and improving binding affinity to cellular targets .

Case Study: Anticancer Efficacy

In a preclinical study, a novel derivative of 1-[(4-Bromophenyl)sulfonyl]piperazine was tested for its ability to inhibit tumor growth in vivo using xenograft models of prostate cancer. The results showed a marked reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of various piperazine derivatives against clinical isolates. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, pointing towards their potential role in overcoming drug resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.